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Abstract
Cadmium (Cd²⁺), a ubiquitous and highly toxic heavy metal cation, poses a significant threat to

human health. Its widespread industrial use has led to environmental contamination, resulting

in human exposure primarily through inhalation and ingestion. This technical guide provides an

in-depth analysis of the health effects of cadmium cation, detailing its toxicokinetics,

mechanisms of toxicity, and target organ damage. Furthermore, it outlines established

occupational and environmental exposure limits. The guide is intended to serve as a

comprehensive resource for researchers, scientists, and drug development professionals

engaged in toxicology, pharmacology, and related fields.

Introduction
Cadmium is a naturally occurring element that is extensively used in batteries, pigments,

coatings, and plastics.[1] Industrial activities such as mining and smelting have significantly

increased its presence in the environment.[2] The primary routes of non-occupational exposure

for the general population are through consumption of contaminated food and inhalation of

tobacco smoke.[1][3] Occupational exposure is a major concern in industries involved in

cadmium production and use.[4] Due to its long biological half-life of 15 to 30 years, cadmium

accumulates in the body, particularly in the kidneys and liver, leading to a range of adverse

health effects.[5][6]
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The toxicokinetics of cadmium are characterized by slow absorption, wide distribution, and

extremely slow excretion.

Absorption: Inhalation is a significant route of occupational exposure, with 30-50% of inhaled

cadmium being absorbed by the lungs.[2] Gastrointestinal absorption is lower, typically

ranging from 3-7%, but can be influenced by dietary factors such as iron and calcium levels.

[2]

Distribution: Once absorbed, cadmium is transported in the bloodstream bound to proteins

like albumin and metallothionein.[7] It primarily accumulates in the liver and kidneys, where it

can be stored for many years.[5][8]

Metabolism: Cadmium is not metabolized in the body and persists in its ionic form, Cd²⁺.[2] It

induces the synthesis of metallothionein (MT), a cysteine-rich protein that binds to cadmium,

forming a Cd-MT complex. While this complex initially serves a protective role, its

accumulation in the kidneys can lead to renal toxicity.[5]

Excretion: Cadmium is excreted very slowly from the body, primarily through urine.[9] This

slow excretion rate contributes to its long biological half-life and cumulative toxicity.[5]

Mechanisms of Cadmium-Induced Toxicity
The toxicity of cadmium is multifactorial, involving the induction of oxidative stress, DNA

damage, and apoptosis, as well as interference with essential cellular signaling pathways.

Oxidative Stress
Cadmium is a potent inducer of oxidative stress, a condition characterized by an imbalance

between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

[10] Cadmium-induced ROS generation occurs through several mechanisms:

Mitochondrial Dysfunction: Cadmium accumulates in mitochondria, disrupting the electron

transport chain and leading to the generation of superoxide anions.[2]
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Inhibition of Antioxidant Enzymes: Cadmium can inhibit the activity of key antioxidant

enzymes such as superoxide dismutase, catalase, and glutathione peroxidase by binding to

their sulfhydryl groups.[10]

Depletion of Glutathione (GSH): Cadmium has a high affinity for glutathione, a major

intracellular antioxidant, leading to its depletion and compromising the cell's antioxidant

defense.[10]

DNA Damage and Impaired Repair
Cadmium is genotoxic and has been shown to induce various forms of DNA damage, including

single- and double-strand breaks, chromosomal aberrations, and oxidative DNA damage.[10]

[11] While cadmium itself is a weak mutagen, its carcinogenicity is largely attributed to its ability

to interfere with DNA repair mechanisms.[12] Cadmium can inhibit key DNA repair pathways,

including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair

(MMR), leading to the accumulation of mutations and genomic instability.[13]

Apoptosis (Programmed Cell Death)
Cadmium can induce apoptosis in various cell types through both intrinsic (mitochondrial) and

extrinsic (death receptor) pathways.[10] Key events in cadmium-induced apoptosis include:

Mitochondrial Pathway: Cadmium-induced oxidative stress leads to the opening of the

mitochondrial permeability transition pore (mPTP), release of cytochrome c into the cytosol,

and subsequent activation of caspase-9 and the executioner caspase-3.[14][15]

Death Receptor Pathway: Cadmium can upregulate the expression of death receptors like

Fas, leading to the activation of caspase-8 and subsequent activation of the caspase

cascade.

Endoplasmic Reticulum (ER) Stress: Cadmium can induce ER stress, leading to the

unfolded protein response (UPR) and activation of apoptotic signaling pathways.

Health Effects of Cadmium Exposure
Chronic exposure to cadmium can lead to a wide range of adverse health effects, affecting

multiple organ systems.
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Renal Toxicity
The kidneys are the primary target organ for chronic cadmium toxicity.[5][8] Cadmium

accumulates in the renal proximal tubular cells, leading to tubular dysfunction.[7] This is

characterized by proteinuria, specifically the excretion of low-molecular-weight proteins such as

β2-microglobulin and retinol-binding protein.[9] Prolonged exposure can lead to a progressive

decline in glomerular filtration rate (GFR) and ultimately, kidney failure.[9]

Bone Damage
Cadmium exposure is associated with skeletal demineralization, leading to osteoporosis and

an increased risk of fractures.[10][12] The infamous "Itai-itai" disease, first reported in Japan,

was characterized by severe bone pain and osteomalacia due to chronic cadmium exposure

from contaminated rice.[10] The mechanisms of cadmium-induced bone damage include direct

effects on bone cells (osteoblasts and osteoclasts) and indirect effects secondary to renal

dysfunction and altered calcium and vitamin D metabolism.[12]

Carcinogenicity
Cadmium and its compounds are classified as known human carcinogens (Group 1) by the

International Agency for Research on Cancer (IARC).[16][17] Occupational exposure to

cadmium is strongly associated with an increased risk of lung cancer.[11][18] There is also

evidence suggesting a link between cadmium exposure and cancers of the prostate and

kidney.[11][18] The carcinogenic mechanisms of cadmium are complex and involve the

induction of oxidative stress, DNA damage, inhibition of DNA repair, and alterations in cell

proliferation and apoptosis.[12]

Other Health Effects
Respiratory System: Acute inhalation of high concentrations of cadmium fumes can cause

chemical pneumonitis and pulmonary edema.[19] Chronic inhalation can lead to emphysema

and decreased lung function.[20]

Cardiovascular System: Cadmium exposure has been linked to an increased risk of

hypertension and peripheral arterial disease.[10]
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Nervous System: Cadmium is neurotoxic and can cross the blood-brain barrier, leading to

neuronal damage.[14]

Reproductive System: Cadmium can adversely affect both male and female reproductive

systems.[10]

Key Signaling Pathways in Cadmium Toxicity
Cadmium disrupts several critical intracellular signaling pathways, contributing to its toxic

effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade involved in regulating cell proliferation,

differentiation, and apoptosis. Cadmium can activate all three major MAPK subfamilies: ERK,

JNK, and p38.[2][21]

JNK and p38 Activation: Cadmium-induced oxidative stress leads to the activation of the

stress-activated protein kinases (SAPKs), JNK and p38.[2] This activation is often mediated

by upstream kinases such as ASK1 and MEKK1.[2] Activated JNK and p38 contribute to

apoptosis by phosphorylating and activating pro-apoptotic proteins.

ERK Activation: The role of ERK activation in cadmium toxicity is more complex and can be

either pro-apoptotic or pro-survival depending on the cell type and context.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4097244/
https://pubmed.ncbi.nlm.nih.gov/21252392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11209188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4934931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11209188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11209188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7425797/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cadmium (Cd²⁺)

Reactive Oxygen
Species (ROS)

induces

ASK1

activates

MEKK1

activates

MKK4/7MKK3/6

JNK

phosphorylates

p38

phosphorylates

AP-1 (c-Jun)

phosphorylates

Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Cadmium (Cd²⁺)

Reactive Oxygen
Species (ROS)

induces

IKK Complex

activates

IκBα

phosphorylates

NF-κB/IκBα
(inactive)

dissociates

NF-κB (p50/p65)

NF-κB

translocates

Nucleus

Gene Transcription
(Inflammation, Survival)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cadmium (Cd²⁺)

DNA Damage

induces

ATM/ATR

activates

p53

phosphorylates

MDM2

dissociates from

p21

upregulates

Bax

upregulates

p53 (inactive)

ubiquitinates for degradation

Cell Cycle Arrest Apoptosis

1. Seed cells in
96-well plate

2. Treat cells with
various concentrations

of CdCl₂

3. Add MTT solution
(e.g., 5 mg/mL)

4. Incubate for 2-4 hours
at 37°C

5. Add solubilization
solution (e.g., DMSO)

6. Measure absorbance
at 570 nm

1. Treat cells with
CdCl₂

2. Embed single cells
in agarose on a slide

3. Lyse cells to remove
membranes and proteins

4. Unwind DNA in
alkaline buffer 5. Perform electrophoresis 6. Stain DNA with a

fluorescent dye (e.g., SYBR Green)
7. Visualize and quantify

comet tails

1. Fix and permeabilize
Cd-treated cells

2. Incubate with TdT
and labeled dUTP

3. Detect incorporated
label (e.g., with

streptavidin-FITC)

4. Counterstain nuclei
(e.g., with DAPI)

5. Analyze by fluorescence
microscopy or flow cytometry

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8822787?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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